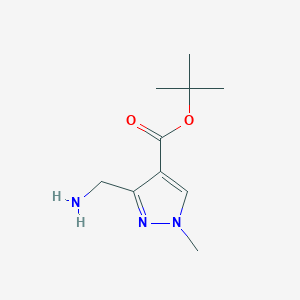
1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid (MQTPCA) is an organic compound that is used in a variety of scientific research applications, including biochemistry and physiology. MQTPCA is a relatively new compound with a wide range of potential applications in the lab.
科学研究应用
1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid has a wide range of potential applications in scientific research. It has been used in studies investigating the mechanisms of enzyme-catalyzed reactions, as well as in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the effects of various drugs on the body, as well as in studies of the metabolism of various drugs. In addition, this compound has potential applications in the study of the toxicity of various compounds, as well as in the study of the pharmacological effects of various compounds.
作用机制
The mechanism of action of 1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. In addition, the compound is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of various neurotransmitters. It is also believed that the compound may act as an inhibitor of the enzyme cholinesterase, which is involved in the metabolism of various neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. In addition, the compound has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of various neurotransmitters. Furthermore, the compound has been shown to inhibit the activity of cholinesterase, which is involved in the metabolism of various neurotransmitters.
实验室实验的优点和局限性
The use of 1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid in lab experiments has several advantages. First, the compound is relatively easy to synthesize and is relatively inexpensive. Second, the compound is relatively stable, making it suitable for use in long-term experiments. Third, the compound has a wide range of potential applications in scientific research. However, there are also some limitations to the use of this compound in lab experiments. First, the compound is relatively new, so there is limited information available on its biochemical and physiological effects. Second, the compound has the potential to inhibit the activity of various enzymes, so it should be used with caution.
未来方向
Given that 1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid is a relatively new compound, there is much potential for further research. One potential future direction is to further investigate the biochemical and physiological effects of the compound. Another potential future direction is to explore the potential applications of the compound in drug metabolism studies. Additionally, further research could be conducted to explore the potential applications of the compound in studies of the toxicity of various compounds. Finally, further research could be conducted to explore the potential applications of the compound in the study of the pharmacological effects of various compounds.
合成方法
1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid is synthesized from a variety of starting materials, including 4-methylquinoline, oxalic acid, and tetrahydropyridazine. The synthesis method involves a multi-step process of condensation, esterification, and lactonization. The first step involves the condensation of 4-methylquinoline and oxalic acid to form the intermediate compound 4-(4-methylquinolin-2-yl)-2,3-dihydroxy-1,2,5,6-tetrahydropyridazine-3-carboxylic acid. The second step involves the esterification of the intermediate compound to form the final product, this compound. The third and final step involves the lactonization of the compound to form the desired product.
属性
IUPAC Name |
2-(4-methylquinolin-2-yl)-3-oxo-1,4-dihydropyridazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-14(19)7-6-12(17-18)15(20)21/h2-6,8,17H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUAQVNXISTTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=O)CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)

